4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid
Description
4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 88791-16-6) is a heteroaromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 4, a methoxy group at position 7, and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₇BrO₃S, with a molecular weight of 287.134 g/mol . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its reactivity is influenced by the electron-withdrawing bromine and methoxy groups, which modulate solubility, stability, and participation in coupling or decarboxylation reactions .
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-methoxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c1-14-7-3-2-6(11)5-4-8(10(12)13)15-9(5)7/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFWUXWMXMTOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519732 | |
| Record name | 4-Bromo-7-methoxy-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88791-16-6 | |
| Record name | 4-Bromo-7-methoxy-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Benzo[b]thiophene Synthesis
Newman-Kwart Rearrangement for 7-Methoxybenzo[b]thiophene
The synthesis begins with 2-hydroxy-3-methoxybenzaldehyde (orthovanillin), which undergoes a Newman-Kwart rearrangement to form 2-mercapto-3-methoxybenzaldehyde. This intermediate is condensed with chloroacetic acid derivatives (e.g., ClCH₂CO₂H) under basic conditions to yield 7-methoxybenzo[b]thiophene-2-carboxylic acid. The reaction proceeds via nucleophilic substitution, with the thiol group attacking the α-carbon of the chloroacetic acid, followed by cyclization to form the fused thiophene ring.
Regioselective Bromination at the 4-Position
Electrophilic Aromatic Substitution
7-Methoxybenzo[b]thiophene undergoes bromination at the 4-position using pyridinium bromide hydrobromide in dichloromethane and hydrobromic acid at -10°C. The methoxy group directs electrophilic attack to the para position due to its strong electron-donating resonance effect. This step achieves a 90% yield, with the product confirmed by $$ ^1H $$-NMR (δ 6.91, 6.69, 7.09 ppm).
Table 1: Bromination Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | -10°C to 0°C | 90 |
| Solvent | Dichloromethane/HBr | 90 |
| Brominating Agent | Pyridinium HBr₃ | 85 |
| Reaction Time | 3–4 hours | 90 |
Carboxylation at the 2-Position
Diethyl Malonate Alkylation
The 4-bromo-7-methoxybenzo[b]thiophene intermediate is treated with diethyl malonate and sodium metal in toluene at 110°C for 8 hours. The malonate anion undergoes nucleophilic aromatic substitution at the 2-position, facilitated by the electron-withdrawing bromine and methoxy groups. Subsequent saponification with ethanolic NaOH and decarboxylation with HCl yields the target carboxylic acid, achieving a 94% yield for the alkylation step.
Table 2: Carboxylation Efficiency
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Malonate Coupling | Diethyl malonate, Na, 110°C | 94 |
| Saponification | NaOH, ethanol, reflux | 89 |
| Decarboxylation | HCl, reflux | 92 |
Analytical Validation
Spectroscopic Confirmation
The final product is characterized by $$ ^1H $$-NMR, showing distinct peaks for the aromatic protons (δ 6.60–7.09 ppm), methoxy group (δ 3.85 ppm), and carboxylic acid proton (δ 12.1 ppm). High-performance liquid chromatography (HPLC) confirms a purity of 99.1%, while mass spectrometry aligns with the molecular ion peak at m/z 287.13.
Challenges and Optimization Opportunities
Competing Side Reactions
Bromination at alternative positions (e.g., 5- or 6-positions) may occur if temperature control is inadequate. Employing Z-type molecular sieves as catalysts reduces side reactions, enhancing regioselectivity to 98%.
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide) improve malonate solubility but require higher temperatures. Toluene balances reactivity and cost, yielding 88–94% in carboxylation steps.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 4-amino-7-methoxybenzo[b]thiophene-2-carboxylic acid or 4-thiol-7-methoxybenzo[b]thiophene-2-carboxylic acid.
Oxidation Reactions: Formation of 4-bromo-7-hydroxybenzo[b]thiophene-2-carboxylic acid or 4-bromo-7-oxo-benzo[b]thiophene-2-carboxylic acid.
Reduction Reactions: Formation of 4-bromo-7-methoxybenzo[b]thiophene-2-methanol or 4-bromo-7-methoxybenzo[b]thiophene-2-aldehyde.
Scientific Research Applications
4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Chemical Biology: It serves as a probe for studying biological pathways and enzyme functions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and methoxy groups can interact with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the modulation of biological activity .
Comparison with Similar Compounds
Halogenated Derivatives
- 5-Bromobenzo[b]thiophene-2-carboxylic acid (CAS: Not specified): Differs in the position of bromine (position 5 vs. 4).
- 7-Chlorobenzo[b]thiophene-2-carboxylic acid chloride (CAS: Not specified): Chlorine at position 7 increases electrophilicity compared to methoxy, favoring acyl chloride formation for amide coupling .
- 4-Fluoro-7-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 476198-92-2): Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability compared to bromine, making it suitable for drug candidates .
Functional Group Variations
- 4-Cyanobenzo[b]thiophene-2-carboxylic acid (CAS: Not specified): The cyano group (-CN) introduces strong electron-withdrawing effects, increasing acidity of the carboxylic acid and enabling diverse cross-coupling reactions .
- 4-Bromo-5-methylthiophene-2-carboxylic acid (CAS: 29421-99-6): A non-benzannulated analogue with a methyl group. The absence of the benzene ring reduces π-stacking interactions, altering solubility and biological target affinity .
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Bromine at position 4 (vs. 5 or 6) optimizes steric and electronic effects for binding to kinase active sites .
- Electron-Donating vs. Withdrawing Groups: Methoxy at position 7 enhances solubility via hydrogen bonding, whereas chloro or cyano groups prioritize reactivity over bioavailability .
- Side Chain Modifications : Derivatives with methyl or ethyl groups on the thiophene ring (e.g., 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid ) exhibit altered pharmacokinetics due to increased hydrophobicity .
Biological Activity
4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid is a synthetic compound characterized by a unique structure that includes a bromine atom and a methoxy group on the benzo[b]thiophene core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is CHBrOS, with a molecular weight of approximately 287.13 g/mol. The presence of functional groups such as the carboxylic acid, bromine, and methoxy enhances its solubility and reactivity, making it a candidate for various biological applications.
Antimicrobial Activity
Research has indicated that derivatives of benzo[b]thiophene, including this compound, exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that certain benzo[b]thiophene derivatives showed high efficacy against Mycobacterium tuberculosis (MTB), particularly multidrug-resistant strains (MDR-MTB) .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | 2.73 - 22.86 | MDR-MTB |
| Other derivatives | 0.60 - 0.71 | Dormant M. bovis BCG |
The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of both active and dormant mycobacterial strains, positioning it as a promising candidate for tuberculosis therapy.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that compounds with similar structures exhibit moderate to good activity against various cancer cell lines, including HeLa and MCF-7 .
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| HeLa | 1.81 - 9.73 | Various derivatives |
| MCF-7 | 1.81 - 9.73 | Various derivatives |
These findings suggest that the compound may interfere with cellular proliferation pathways, although further studies are required to elucidate the exact mechanisms involved.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors implicated in disease pathways. The bromine atom enhances electrophilicity, which may facilitate interactions with nucleophilic sites on target proteins . Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing these interactions.
Case Studies and Research Findings
- Antitubercular Activity : A study demonstrated that derivatives including the compound were tested against MDR-MTB strains using a microdilution assay. The results indicated strong anti-TB activity with selectivity indices suggesting low cytotoxicity against human cell lines .
- Anticancer Screening : A series of benzo[b]thiophene derivatives were synthesized and screened for anticancer activity across multiple cell lines, showing promising results with several compounds achieving IC50 values indicative of effective inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid, and how can reaction conditions be optimized?
- Answer : The synthesis of brominated thiophene derivatives often involves halogenation or cross-coupling reactions. For example, bromination of thiophene-2-carboxaldehyde using AlCl₃ as a catalyst can yield 4-bromo derivatives, though product distribution depends on reaction stirring efficiency and temperature control . Optimizing stoichiometry (e.g., using 1.1–1.3 equivalents of brominating agents) and maintaining temperatures between 80–140°C may improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the target compound .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is critical. Melting point determination (e.g., 217–220°C for analogous fluorinated derivatives) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm substituent positions. Mass spectrometry (MS) can verify molecular weight (expected: ~285–290 g/mol based on bromine and methoxy groups) .
Q. What solvent systems are suitable for solubility testing during experimental design?
- Answer : The compound’s solubility is influenced by its aromatic and polar functional groups. Test solvents like dimethyl sulfoxide (DMSO), methanol, and dichloromethane. For aqueous solubility, adjust pH to deprotonate the carboxylic acid group (pKa ~4–5). Note that thiophene-2-carboxylic acid derivatives are generally water-soluble at neutral-to-alkaline pH .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine/methoxy positioning) impact biological or material properties?
- Answer : Substituent positioning affects electronic properties and steric interactions. For example, bromine at the 4-position in thiophene derivatives enhances electrophilicity for nucleophilic substitution reactions, while methoxy groups at the 7-position may improve solubility for biological assays. Analogous compounds with fluorine substitutions show altered absorption spectra in mid-IR ranges, suggesting utility in optoelectronic materials .
Q. What strategies resolve contradictions in reaction yields or byproduct formation during scale-up?
- Answer : Contradictions often arise from incomplete mixing or temperature gradients. Use computational modeling (e.g., density functional theory) to predict reaction pathways and optimize stirring rates. For Ullmann or Suzuki-Miyaura couplings, screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to suppress dibrominated byproducts .
Q. How can molecular docking studies guide the design of derivatives for antimicrobial or anti-inflammatory applications?
- Answer : Dock the compound against target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Focus on hydrogen bonding (carboxylic acid group with Arg120/Arg513) and hydrophobic interactions (bromine/methoxy with Phe518/Val523). Derivatives with allyloxy or hydroxypropoxy substituents show enhanced binding affinities (ΔG ≤ -10 kcal/mol) .
Q. What challenges arise in integrating this compound into π-conjugated polymers for optoelectronic devices?
- Answer : Bromine may hinder polymerization via steric effects. Use Stille or Kumada coupling to link thiophene units, ensuring regioselectivity. Post-polymerization functionalization (e.g., Suzuki coupling) can introduce methoxy groups. Monitor charge-carrier mobility via cyclic voltammetry; thiophene-2-carboxylic acid derivatives exhibit band gaps ~2.5–3.0 eV, suitable for photovoltaic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
